molecular formula C11H10ClF3O2 B8287065 (5-Chloro-2-trifluoromethyl-phenyl)-acetic acid ethyl ester

(5-Chloro-2-trifluoromethyl-phenyl)-acetic acid ethyl ester

Cat. No. B8287065
M. Wt: 266.64 g/mol
InChI Key: YELRRJNQSLGOSV-UHFFFAOYSA-N
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Patent
US09000025B2

Procedure details

To a stirred solution of (5-Chloro-2-trifluoromethyl-phenyl)-acetic acid (10.0 g, 47.2 mmol) in absolute EtOH (300 mL) at room temperature was added concentrated H2SO4 (4 mL) and the mixture was warmed to reflux. After 4 hrs, the reaction was cooled to room temperature, evaporated under reduced pressure, diluted with DCM (500 mL) and stirred over solid K2CO3. After 1 hr, the resulting mixture was filtered and concentrated to dryness to afford the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]([F:15])([F:14])[F:13])=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:7]=1.OS(O)(=O)=O.[CH3:21][CH2:22]O>>[CH2:21]([O:10][C:9](=[O:11])[CH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[C:12]([F:13])([F:14])[F:15])[CH3:22]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC(=O)O)C(F)(F)F
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over solid K2CO3
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to reflux
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with DCM (500 mL)
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CC1=C(C=CC(=C1)Cl)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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